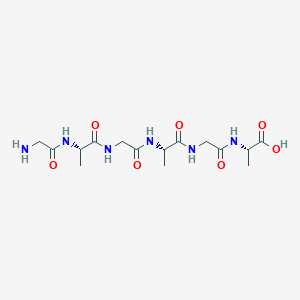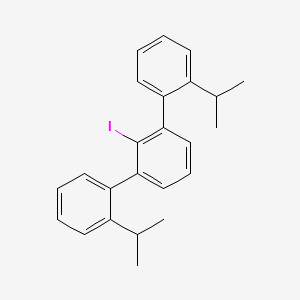
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features a dihydroxyphenyl group, a hydroxydecan chain, and an acetate ester, making it a molecule of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate typically involves multi-step organic reactions. The process begins with the preparation of the dihydroxyphenyl intermediate, followed by the introduction of the hydroxydecan chain through a series of coupling reactions. The final step involves esterification to form the acetate group. Common reagents used in these reactions include protecting groups, coupling agents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The hydroxy groups can be reduced to form corresponding alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism of action of (3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The hydroxydecan chain may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The acetate group can be hydrolyzed to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3S,4R,5S,6R)-3-Amino-6-(hydroxymethyl)tetrahydro-2H-pyran-2,4,5-triol hydrochloride
- (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate
Uniqueness
(3S,5S)-1-(3,4-Dihydroxyphenyl)-5-hydroxydecan-3-YL acetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
190077-93-1 |
|---|---|
Molekularformel |
C18H28O5 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
[(3S,5S)-1-(3,4-dihydroxyphenyl)-5-hydroxydecan-3-yl] acetate |
InChI |
InChI=1S/C18H28O5/c1-3-4-5-6-15(20)12-16(23-13(2)19)9-7-14-8-10-17(21)18(22)11-14/h8,10-11,15-16,20-22H,3-7,9,12H2,1-2H3/t15-,16-/m0/s1 |
InChI-Schlüssel |
JPUXDLCFGTYTMV-HOTGVXAUSA-N |
Isomerische SMILES |
CCCCC[C@@H](C[C@H](CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
Kanonische SMILES |
CCCCCC(CC(CCC1=CC(=C(C=C1)O)O)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


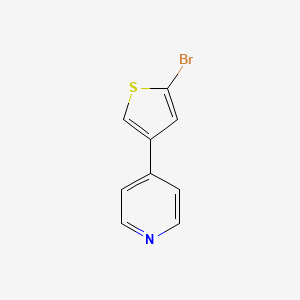
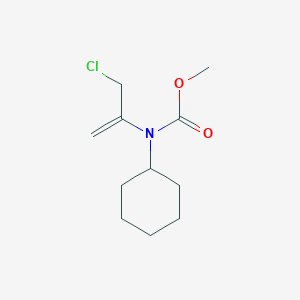
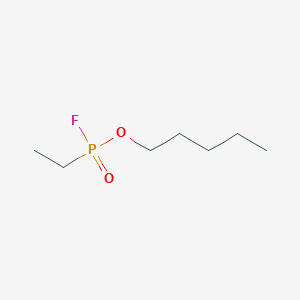
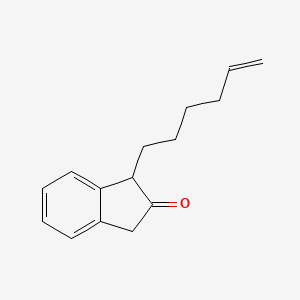
![{[4-(Phenylsulfanyl)phenyl]sulfanyl}acetic acid](/img/structure/B12559901.png)
![4'-[(Dec-9-en-1-yl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B12559909.png)
![2-[2-(tert-Butylsulfanyl)ethyl]-2,4,4,6,6-pentamethyl-1,3,5,2,4,6-trioxatrisilinane](/img/structure/B12559910.png)
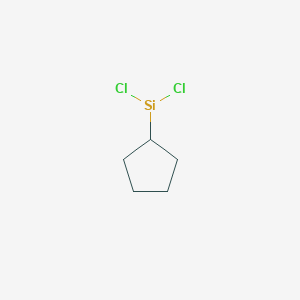
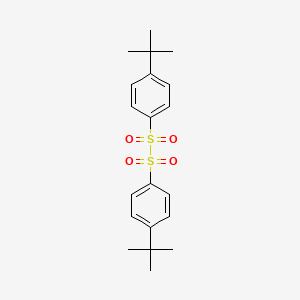
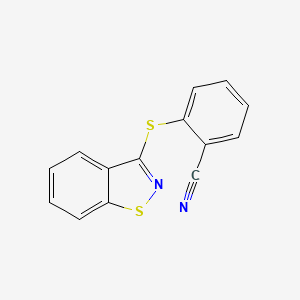
![6-({5-[(E)-(Hydrazinylmethylidene)amino]pentanoyl}amino)hexanoic acid](/img/structure/B12559925.png)
![1-[4-[4-[4-(Methoxymethyl)phenyl]phenyl]phenyl]ethanone](/img/structure/B12559931.png)
